molecular formula C16H16FN5O2 B4387882 9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B4387882
M. Wt: 329.33 g/mol
InChI Key: XXGJQSLIDOPLEK-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic xanthine derivatives, characterized by a pyrimido[2,1-f]purine core with a 4-fluorophenyl substituent at the N-9 position and methyl groups at N-1 and N-2. Its molecular formula is C₁₇H₁₈FN₅O₂, with a molecular weight of 343.36 g/mol.

Properties

IUPAC Name

9-(4-fluorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-9-3-8-21(15(22)18-13)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGJQSLIDOPLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at N-9, alkyl chain lengths at N-1/N-3, and additional functional groups. These modifications influence solubility, melting points, and biological activity.

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity (UPLC/MS) Key Spectral Data (UV λmax, nm)
Target Compound : 9-(4-Fluorophenyl)-1,3-dimethyl C₁₇H₁₈FN₅O₂ 343.36 Not reported Not reported Not reported
9-(3,4-Dihydroxyphenethyl)-1,3-dimethyl (20a) C₁₉H₂₃N₅O₄ 385.42 232–235 100.00% 300
9-(3,4-Dihydroxyphenethyl)-1,3-dipropyl (21) C₂₂H₂₉N₅O₄ 427.51 206–208 99.40% 302
9-(3,4-Dihydroxyphenethyl)-1,3-dibutyl (22) C₂₄H₃₃N₅O₄ 455.54 194–196 98.91% 302
9-(Prop-2-ynyl)-1,3-dimethyl (24) C₁₃H₁₅N₅O₂ 273.29 203–206 Not reported 296
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl C₁₇H₁₆ClFN₅O₂ 375.80 Not reported Not reported Not reported

Key Observations :

  • Substituent Effects :
    • The dihydroxyphenethyl group (20a–22) increases molecular weight and polarity, enhancing water solubility compared to the fluorophenyl group. This is evidenced by higher melting points (232–235°C for 20a vs. ~200°C for prop-ynyl analogs) .
    • Fluorine or chlorine in aromatic substituents (e.g., 4-fluorophenyl, 2-chloro-6-fluorobenzyl) boosts lipophilicity, critical for CNS-targeted drugs .
  • Alkyl Chain Length :
    • Longer alkyl chains (dipropyl, dibutyl) reduce melting points (206–208°C for 21 vs. 194–196°C for 22), likely due to decreased crystallinity .

Key Observations :

  • Conventional methods (e.g., HCl reflux) yield high-purity products (71–97%) but require longer reaction times .
  • Microwave-assisted synthesis () offers efficiency advantages, though yields are unspecified.

Table 3: Pharmacological Profiles of Analogs

Compound Biological Target Activity/IC₅₀ Reference
Target Compound Not reported
Dihydroxyphenethyl analogs (20a–22) Adenosine A₁/A₂A receptors Micromolar affinity
9-(2-Chloro-6-fluorobenzyl) derivative MAO-B, PDE enzymes Dual-target inhibition
Octahydroisoquinolinyl derivatives 5-HT₁A, D₂ receptors, PDE4B/PDE10A Submicromolar IC₅₀

Key Observations :

  • Adenosine Receptor Modulation: Dihydroxyphenethyl analogs exhibit micromolar affinity for A₁/A₂A receptors, suggesting the target compound’s fluorophenyl group may similarly influence receptor binding .
  • Multitarget Potential: The 2-chloro-6-fluorobenzyl derivative () shows dual MAO-B/PDE inhibition, implying fluorinated analogs like the target compound could synergistically target neurodegeneration pathways.
  • Enzyme Inhibition: Bulky substituents (e.g., octahydroisoquinolinyl in ) enhance PDE4B/PDE10A inhibition, highlighting the role of N-9 modifications in enzyme selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
9-(4-fluorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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